molecular formula C10H15NO B13045814 (2-(1-Aminopropyl)phenyl)methanol

(2-(1-Aminopropyl)phenyl)methanol

Cat. No.: B13045814
M. Wt: 165.23 g/mol
InChI Key: BYRWKULCJOQFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(1-Aminopropyl)phenyl)methanol is an organic compound with the molecular formula C10H15NO It consists of a phenyl ring substituted with a methanol group and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize (2-(1-Aminopropyl)phenyl)methanol involves the reductive amination of 2-acetylphenol with isopropylamine. The reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Grignard Reaction: : Another synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with propylene oxide to form the corresponding alcohol, which is then aminated using ammonia or an amine under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2-(1-Aminopropyl)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form various derivatives, such as secondary amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Thionyl chloride (SOCl2) for halogenation, sodium hydride (NaH) for ether formation.

Major Products

    Oxidation: 2-(1-Aminopropyl)benzaldehyde, 2-(1-Aminopropyl)acetophenone.

    Reduction: 2-(1-Aminopropyl)phenylethanol.

    Substitution: 2-(1-Aminopropyl)phenyl chloride, 2-(1-Aminopropyl)phenyl ether.

Scientific Research Applications

Chemistry

In chemistry, (2-(1-Aminopropyl)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of aminopropyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may be exploited to develop drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for creating specialized industrial chemicals.

Mechanism of Action

The mechanism by which (2-(1-Aminopropyl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. The aminopropyl group can form hydrogen bonds and ionic interactions with proteins, enzymes, or receptors, influencing their activity. The phenyl ring may participate in π-π interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-(1-Aminopropyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.

    (2-(1-Aminopropyl)phenyl)acetone: Contains a ketone group instead of a methanol group.

    (2-(1-Aminopropyl)phenyl)amine: Lacks the methanol group, having only the aminopropyl and phenyl groups.

Uniqueness

(2-(1-Aminopropyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and an aminopropyl group on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it versatile in various applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[2-(1-aminopropyl)phenyl]methanol

InChI

InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3

InChI Key

BYRWKULCJOQFRU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.